NS13001

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

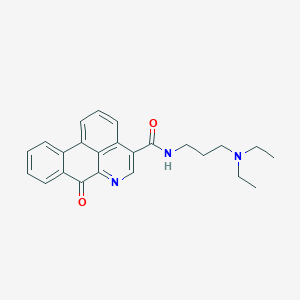

N-[3-(diethylamino)propyl]-8-oxo-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17),14-octaene-12-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O2/c1-3-27(4-2)14-8-13-25-24(29)20-15-26-22-21-17(11-7-12-18(20)21)16-9-5-6-10-19(16)23(22)28/h5-7,9-12,15H,3-4,8,13-14H2,1-2H3,(H,25,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZUCZYXRADUTMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCNC(=O)C1=CN=C2C3=C1C=CC=C3C4=CC=CC=C4C2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Precision of NS13001: A Technical Guide to its Mechanism of Action

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of NS13001, a novel small molecule compound that has garnered significant interest within the scientific community for its potential therapeutic applications. Designed for researchers, scientists, and drug development professionals, this document elucidates the molecular interactions and cellular consequences of this compound activity, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Core Mechanism: A Selective Positive Allosteric Modulator

This compound functions as a potent and selective positive allosteric modulator of small-conductance calcium-activated potassium (KCa2) channels, with a pronounced selectivity for the SK2 (KCa2.2) and SK3 (KCa2.3) subtypes over the SK1 (KCa2.1) subtype.[1][2][3] Its primary mechanism involves sensitizing the SK2 and SK3 channels to intracellular calcium (Ca2+), thereby increasing the probability of channel opening at lower calcium concentrations.[1][2] This allosteric modulation enhances the potassium efflux from the cell, leading to hyperpolarization of the cell membrane and a subsequent reduction in cellular excitability.

This targeted action on SK2 and SK3 channels is of particular therapeutic interest, as these channels play crucial roles in regulating neuronal firing patterns, especially in Purkinje cells of the cerebellum.[1][4] Irregular firing of these neurons is a hallmark of certain neurological disorders, such as spinocerebellar ataxia type 2 (SCA2).[1][4] By restoring the regular pacemaking activity of Purkinje cells, this compound has demonstrated potential in preclinical models of SCA2.[1][4]

Quantitative Analysis of this compound Potency and Efficacy

The potency and selectivity of this compound have been quantified through electrophysiological studies. The following tables summarize the key findings, providing a clear comparison of its effects on different SK channel subtypes.

Table 1: Potency of this compound on Human SK Channel Subtypes

| Channel Subtype | EC50 (µM) | Efficacy (% of maximal current) | Reference |

| hSK3 (KCa2.3) | 0.14 | 91% | [4][5] |

| hSK2 (KCa2.2) | 1.6 - 1.8 | 90% | [4][5] |

| hSK1 (KCa2.1) | > 10 | Marginal Increase | [4] |

Table 2: Effect of this compound on the Calcium Sensitivity of Human SK Channels

| Channel Subtype | Condition | Ca2+ EC50 (µM) | Reference |

| hSK3 (KCa2.3) | Control | 0.42 | [1][2] |

| + 1 µM this compound | 0.11 | [1][2] | |

| hSK2 (KCa2.2) | Control | 0.42 | [1][2] |

| + 1 µM this compound | 0.18 | [1][2] | |

| hSK1 (KCa2.1) | Control | 0.42 | [2] |

| + 1 µM this compound | 0.36 | [2] |

Experimental Protocols: Electrophysiological Characterization

The primary methodology for elucidating the mechanism of action of this compound is patch-clamp electrophysiology, specifically in the inside-out configuration. This technique allows for the direct measurement of ion channel activity in a patch of cell membrane while controlling the intracellular environment.

Key Experimental Parameters:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human SK1, SK2, or SK3 channels are commonly used.[1][5]

-

Patch-Clamp Configuration: The inside-out patch-clamp technique is employed to allow for the application of known concentrations of calcium and this compound to the intracellular face of the channel.[1][5]

-

Voltage Protocol: The membrane potential is typically held at a constant voltage (e.g., -75 mV) to measure the current flowing through the SK channels.[1]

-

Solutions:

-

Pipette Solution (Extracellular): Contains a physiological concentration of potassium and other ions to mimic the extracellular environment.

-

Bath Solution (Intracellular): Contains a high potassium concentration and varying concentrations of free Ca2+, buffered with a calcium chelator like EGTA, to determine the calcium sensitivity of the channels. This compound is added to this solution at various concentrations to assess its modulatory effects.

-

-

Data Analysis: The current recordings are analyzed to determine the concentration-response relationship for this compound and its effect on the calcium concentration-response curve. The EC50 values for both the compound and for calcium in the presence and absence of the compound are calculated by fitting the data to the Hill equation.[2]

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its characterization.

References

- 1. Novel selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological gating modulation of small- and intermediate-conductance Ca2+-activated K+ channels (KCa2.x and KCa3.1) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

NS13001: A Selective Positive Modulator of SK2/SK3 Channels - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Small-conductance calcium-activated potassium (SK) channels are critical regulators of neuronal excitability, primarily by contributing to the medium afterhyperpolarization (mAHP) that follows action potentials.[1] The development of subtype-selective pharmacological tools is essential for dissecting the specific physiological and pathological roles of the different SK channel isoforms (SK1, SK2, and SK3). This technical guide provides an in-depth overview of NS13001, a potent and selective positive allosteric modulator of SK2 and SK3 channels. We will detail its pharmacological profile, the experimental protocols used for its characterization, and its demonstrated efficacy in a preclinical model of neurodegenerative disease, establishing this compound as a valuable tool for research and a potential therapeutic lead.

Introduction to SK Channels and this compound

Small-conductance calcium-activated potassium (SK) channels are voltage-independent ion channels gated solely by intracellular calcium ([Ca²⁺]i).[2][3] Their activation requires submicromolar Ca²⁺ concentrations, leading to K⁺ efflux, which hyperpolarizes the cell membrane.[2] This hyperpolarization, known as the afterhyperpolarization (AHP), limits the firing frequency of action potentials and is crucial for regulating neuronal excitability, synaptic transmission, and plasticity.[1][4]

The SK channel family comprises three subtypes: SK1 (KCa2.1), SK2 (KCa2.2), and SK3 (KCa2.3).[2] While they share a common gating mechanism involving the calcium-binding protein calmodulin (CaM) being constitutively bound to the channel, their distinct distribution in the central nervous system suggests specific functional roles.[1][5] The development of subtype-selective modulators is therefore of high scientific and therapeutic interest.

This compound is a novel small molecule identified as a potent and selective positive modulator of SK2 and SK3 channels.[6][7] It emerged from a chemical optimization program based on the scaffold of a previously identified SK2/SK3 selective modulator, CyPPA.[8] this compound exhibits a favorable pharmacological profile, combining the potency of pan-selective modulators like NS309 with the subtype selectivity of compounds like CyPPA.[6][8]

Pharmacological Profile of this compound

Mechanism of Action

This compound acts as a positive allosteric modulator of SK2 and SK3 channels.[6][8] Its mechanism does not involve direct channel opening but rather enhances the channel's sensitivity to its endogenous ligand, Ca²⁺.[6] Electrophysiological studies have demonstrated that in the presence of this compound, the Ca²⁺ concentration-response curve for both SK2 and SK3 channels is shifted to the left, resulting in lower EC₅₀ values for Ca²⁺ activation.[6] For instance, in HEK293 cells expressing human SK3 (hSK3), 1 µM this compound shifts the EC₅₀ for Ca²⁺ from 0.42 µM to 0.11 µM.[6][8] A similar, though less pronounced, shift is observed for hSK2 channels, with the EC₅₀ for Ca²⁺ changing to 0.18 µM in the presence of 1 µM this compound.[6] This sensitizing effect means that at physiological resting or sub-threshold Ca²⁺ levels, this compound can significantly increase SK2/SK3 channel activity.[6]

Potency and Selectivity

This compound displays marked selectivity for SK3 and SK2 channels over the SK1 subtype and the related intermediate-conductance (IK) channel.[6][9] The selectivity profile is SK3 > SK2 >>> SK1.[6][8][10] This has been quantified using patch-clamp electrophysiology on HEK293 cells expressing the respective human channel subtypes. The compound shows high potency for hSK3, with an EC₅₀ value of 0.14 µM, and moderate potency for hSK2 with an EC₅₀ of 1.6 µM.[6][8][11] In contrast, concentrations higher than 10 µM are required to elicit even a marginal activation of hSK1 currents, and it has no activating effect on IK channels.[6][9]

Data Presentation: Comparative Pharmacology

The quantitative pharmacological properties of this compound are summarized below in comparison to other notable SK channel modulators.

| Compound | Target Selectivity Profile | hSK1 (EC₅₀, µM) | hSK2 (EC₅₀, µM) | hSK3 (EC₅₀, µM) | hIK (EC₅₀, µM) | Reference |

| This compound | SK3 > SK2 >>> SK1, IK | > 10 | 1.6 | 0.14 | > 10 | [6][8][9][11] |

| CyPPA | SK3 > SK2 >>> SK1, IK | Inactive | ~10 | 1.01 | Inactive | [6][12] |

| NS309 | IK > SK1 ≈ SK2 ≈ SK3 | ~0.3 | ~0.3 | ~0.3 | ~0.03 | [6][12] |

| 1-EBIO | Pan-selective | Active | Active | Active | Active | [12][13] |

Experimental Protocols

In Vitro Electrophysiology: Inside-Out Patch-Clamp

The characterization of this compound's effects on SK channels was primarily conducted using the inside-out (i-o) patch-clamp technique on a mammalian cell line.

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured under standard conditions (e.g., Dulbecco's Modified Eagle's Medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin at 37°C in 5% CO₂). Cells are transiently transfected with plasmids encoding the desired human SK channel subtype (hSK1, hSK2, or hSK3) using a suitable transfection reagent. A marker gene, such as Green Fluorescent Protein (GFP), is often co-transfected to identify successfully transfected cells for recording.

-

Electrophysiological Recordings:

-

Configuration: Recordings are performed in the inside-out patch configuration, which allows for precise control of the intracellular (bath) solution and direct application of compounds to the cytosolic face of the channel.

-

Solutions: The pipette (extracellular) solution typically contains (in mM): 140 KCl, 2 MgCl₂, 1 CaCl₂, 10 HEPES, adjusted to pH 7.4. The bath (intracellular) solution contains (in mM): 140 KCl, 2 MgCl₂, 10 HEPES, and a Ca²⁺ buffer system (e.g., 5 EGTA) to clamp the free Ca²⁺ concentration at desired levels (e.g., 0.2 µM for baseline activation). The free Ca²⁺ concentration is calculated and adjusted accordingly.

-

Voltage Protocol: Membrane patches are typically held at a potential of 0 mV, and currents are elicited by voltage ramps (e.g., from -80 mV to +80 mV over 200 ms) applied at regular intervals. The current at a negative potential (e.g., -75 mV) is measured to assess channel activity.[8]

-

-

Data Acquisition and Analysis:

-

This compound is applied to the bath solution at increasing concentrations to establish a concentration-response relationship.

-

The current at each concentration is normalized to the maximal current elicited by a saturating Ca²⁺ concentration (e.g., 10 µM) in the same patch.[6][8]

-

The normalized data are plotted against the compound concentration and fitted with the Hill equation to determine the EC₅₀ and Hill coefficient.[6]

-

In Vivo Efficacy: SCA2 Mouse Model

The therapeutic potential of this compound was evaluated in a transgenic mouse model of Spinocerebellar Ataxia Type 2 (SCA2), a neurodegenerative disease characterized by Purkinje cell dysfunction and death.[6][7]

-

Animal Model: Transgenic mice expressing human ataxin-2 with an expanded polyglutamine tract (SCA2-58Q) are used.[6] These mice develop progressive motor deficits and cerebellar pathology that mimic the human disease.[7]

-

Drug Administration: this compound (e.g., 30 mg/kg) is administered orally to aging SCA2 mice over a period of several weeks.[6][11] A vehicle control group is run in parallel.

-

Behavioral Assays:

-

Beam Walk Test: This test assesses motor coordination and balance. Mice are trained to traverse a narrow, elevated beam, and the number of foot slips is recorded.[6]

-

Accelerating Rotarod Test: This assay measures motor skill learning and coordination. Mice are placed on a rotating rod that gradually accelerates, and the latency to fall is measured.[11]

-

-

Neuropathological Analysis: Following the treatment period, mice are sacrificed, and their brains are collected for histological analysis. The cerebellum is examined to quantify Purkinje cell loss or degeneration, often by counting the number of "dark cell degeneration" profiles.[6]

Visualizations: Pathways and Workflows

SK Channel Gating and Modulation by this compound

References

- 1. SK channel - Wikipedia [en.wikipedia.org]

- 2. SK2 channel regulation of neuronal excitability, synaptic transmission, and brain rhythmic activity in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SK Channels Regulate Resting Properties and Signaling Reliability of a Developing Fast-Spiking Neuron - PMC [pmc.ncbi.nlm.nih.gov]

- 4. imrpress.com [imrpress.com]

- 5. SK channels and calmodulin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound |CAS:1062592-30-6 Probechem Biochemicals [probechem.com]

- 10. researchgate.net [researchgate.net]

- 11. caymanchem.com [caymanchem.com]

- 12. Selective positive modulation of the SK3 and SK2 subtypes of small conductance Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibitory gating modulation of small conductance Ca2+-activated K+ channels by the synthetic compound (R)-N-(benzimidazol-2-yl)-1,2,3,4-tetrahydro-1-naphtylamine (NS8593) reduces afterhyperpolarizing current in hippocampal CA1 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

NS13001: A Potent and Selective Modulator of Neuronal Excitability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

NS13001 is a novel small molecule that has emerged as a potent and selective positive allosteric modulator of small-conductance calcium-activated potassium (KCa2) channels, specifically targeting the KCa2.2 (SK2) and KCa2.3 (SK3) subtypes. By enhancing the calcium sensitivity of these channels, this compound effectively increases potassium efflux, leading to membrane hyperpolarization and a subsequent reduction in neuronal excitability. This mechanism of action has positioned this compound as a valuable research tool and a potential therapeutic agent for neurological disorders characterized by neuronal hyperexcitability, such as certain types of spinocerebellar ataxia. This guide provides a comprehensive overview of the technical details surrounding this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Core Mechanism of Action

This compound acts as a positive allosteric modulator of KCa2.2 and KCa2.3 channels.[1][2] Unlike direct channel openers, this compound does not activate the channels in the absence of intracellular calcium (Ca2+).[1] Instead, it binds to a site on the channel-calmodulin complex, increasing the apparent sensitivity of the channel to Ca2+.[3] This potentiation results in a greater channel open probability at lower intracellular Ca2+ concentrations, thereby enhancing the afterhyperpolarization (AHP) that follows action potentials and reducing the overall firing frequency of neurons.[4] This modulation of neuronal firing patterns is central to its therapeutic potential in conditions of hyperexcitability.[5][6][7]

Quantitative Data Presentation

The following tables summarize the key quantitative data regarding the potency and selectivity of this compound on human KCa (hSK) channels.

Table 1: Potency of this compound on Human KCa Channel Subtypes

| Channel Subtype | EC50 (μM) | Hill Coefficient (nH) | Efficacy (%) | Reference |

| hKCa2.3 (hSK3) | 0.14 | 1.0 | 91 | [1] |

| hKCa2.2 (hSK2) | 1.6 | 1.4 | 90 | [1][8] |

| hKCa2.1 (hSK1) | > 100 | - | Marginal | [1] |

Data obtained from electrophysiological recordings in HEK293 cells expressing the respective human channel subtypes at an intracellular Ca2+ concentration of 0.2 μM.[1]

Table 2: Effect of this compound (1 μM) on the Ca2+ Sensitivity of Human KCa Channels

| Channel Subtype | EC50 for Ca2+ (μM) - Control | EC50 for Ca2+ (μM) - With this compound | Reference |

| hKCa2.3 (hSK3) | 0.42 | 0.11 | [1] |

| hKCa2.2 (hSK2) | 0.42 | 0.18 | [1] |

| hKCa2.1 (hSK1) | 0.42 | 0.36 | [3] |

These data illustrate the leftward shift in the Ca2+-activation curve induced by this compound, indicating an increased sensitivity to Ca2+.[1][3]

Signaling Pathway and Logical Relationships

The following diagrams illustrate the mechanism of action of this compound and its effect on neuronal excitability.

Figure 1: Signaling pathway of this compound in modulating neuronal excitability.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Electrophysiological Recordings in HEK293 Cells

Objective: To determine the potency and selectivity of this compound on different KCa channel subtypes.

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in standard media.[9] Cells are transiently transfected with plasmids encoding the alpha subunits of human KCa2.1 (hSK1), KCa2.2 (hSK2), or KCa2.3 (hSK3). A co-transfection with a marker protein (e.g., GFP) can be used to identify transfected cells.

-

Patch-Clamp Recordings: Whole-cell or inside-out patch-clamp recordings are performed 24-48 hours after transfection.[1][9]

-

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with KOH. The free Ca2+ concentration is buffered to desired levels (e.g., 0.2 μM) by adding appropriate amounts of CaCl2, calculated using software like MaxChelator.

-

-

Drug Application: this compound is dissolved in DMSO to create a stock solution and then diluted to the final concentrations in the internal solution. The compound is applied to the intracellular side of the membrane in inside-out patches or included in the pipette solution for whole-cell recordings.[1]

-

Data Acquisition and Analysis: Currents are recorded in response to voltage ramps or steps. The effect of this compound is quantified by measuring the increase in current amplitude at a specific membrane potential (e.g., -75 mV).[1] Concentration-response curves are generated by normalizing the current in the presence of this compound to the maximal current elicited by a saturating concentration of Ca2+ (e.g., 10 μM).[1] Data are fitted with the Hill equation to determine EC50 and Hill coefficient values.[1]

Figure 2: Experimental workflow for electrophysiological characterization of this compound.

Recordings from Purkinje Neurons in Cerebellar Slices

Objective: To investigate the effect of this compound on the spontaneous firing activity of neurons.

Methodology:

-

Slice Preparation: Animals (e.g., rats or mice) are anesthetized and decapitated. The cerebellum is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Sagittal slices (e.g., 250-300 μm thick) are prepared using a vibratome. Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour before recording.

-

Electrophysiological Recordings: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF at a physiological temperature (e.g., 32-34°C). Purkinje neurons are visually identified using DIC microscopy. Whole-cell or cell-attached patch-clamp recordings are performed to monitor spontaneous action potential firing.[1][10][11]

-

Solutions:

-

aCSF (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 26 NaHCO3, 1.25 NaH2PO4, and 10 glucose, bubbled with 95% O2 / 5% CO2.

-

Pipette Solution (for whole-cell, in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.4 Na-GTP; pH adjusted to 7.3 with KOH.

-

-

Drug Application: this compound is bath-applied by dissolving it in the aCSF at the desired concentration.[1]

-

Data Analysis: The firing frequency, interspike interval (ISI), and regularity of firing (e.g., coefficient of variation of ISI) are analyzed before and after the application of this compound.[10]

Off-Target Effects and Selectivity

This compound demonstrates a favorable selectivity profile. At concentrations up to 10 μM, it shows no significant effect on hERG channels or voltage-gated sodium channels, which are common off-targets for other KCa channel modulators like NS309 and CyPPA.[1] This high degree of selectivity makes this compound a more precise tool for studying the roles of KCa2.2 and KCa2.3 channels.

Therapeutic Potential

The ability of this compound to dampen neuronal hyperexcitability has been demonstrated in preclinical models of spinocerebellar ataxia type 2 (SCA2).[1][7] In these models, oral administration of this compound was shown to restore regular pacemaker activity in Purkinje cells and alleviate motor deficits.[1][7] These findings suggest that selective positive modulation of KCa2.2/2.3 channels is a promising therapeutic strategy for ataxias and potentially other neurological disorders characterized by irregular neuronal firing.[5][6]

Conclusion

This compound is a highly selective and potent positive allosteric modulator of KCa2.2 and KCa2.3 channels. Its well-characterized mechanism of action, which involves increasing the calcium sensitivity of these channels to reduce neuronal excitability, combined with a clean off-target profile, makes it an invaluable tool for neuroscience research. Furthermore, its efficacy in preclinical models of neurological disease highlights its potential for future drug development efforts aimed at treating disorders of neuronal hyperexcitability.

References

- 1. Novel selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological gating modulation of small- and intermediate-conductance Ca2+-activated K+ channels (KCa2.x and KCa3.1) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Role of L-Type Calcium Channels in Neuronal Excitability and Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. KCa-Related Neurological Disorders: Phenotypic Spectrum and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Physiological Roles and Therapeutic Potential of Ca2+ Activated Potassium Channels in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Potassium Channel (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 9. ESC working group on cardiac cellular electrophysiology position paper: relevance, opportunities, and limitations of experimental models for cardiac electrophysiology research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Downregulation of Purkinje Cell Activity by Modulators of Small Conductance Calcium-Activated Potassium Channels In Rat Cerebellum - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of NS13001 in Ataxia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the therapeutic potential of NS13001, a novel small molecule, in the context of cerebellar ataxia. Spinocerebellar ataxias (SCAs) are a group of neurodegenerative disorders characterized by progressive ataxia, motor incoordination, and Purkinje cell (PC) dysfunction and loss in the cerebellum.[1][2] A key pathological feature in several SCAs is the irregular firing of PCs, which disrupts the normal output from the cerebellar cortex.[1][3][4] this compound has emerged as a promising therapeutic candidate by targeting specific ion channels to restore normal PC function.

Core Mechanism of Action

This compound is a potent and selective positive allosteric modulator of the small-conductance calcium-activated potassium (SK) channels, specifically showing selectivity for SK2 and SK3 subtypes (hSK3 > hSK2 >>> hSK1).[1][5] SK channels are crucial for regulating the afterhyperpolarization of action potentials and thereby play a significant role in maintaining the regular pacemaking activity of Purkinje cells.[1][3] In pathological conditions such as Spinocerebellar Ataxia Type 2 (SCA2), the firing pattern of PCs becomes irregular.[1][3] this compound acts by increasing the apparent Ca2+ sensitivity of SK2 and SK3 channels, leading to their activation at lower intracellular calcium concentrations. This enhanced SK channel activity helps to regularize the firing frequency of PCs, offering a potential mechanism to alleviate ataxia symptoms.[1]

Signaling Pathway of this compound Action

References

- 1. Novel selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pre-ataxic loss of intrinsic plasticity and motor learning in a mouse model of SCA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Targeting potassium channels to treat cerebellar ataxia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to NS13001: A Selective Positive Allosteric Modulator of SK2/SK3 Channels

Executive Summary: NS13001 is a potent and selective positive allosteric modulator of small-conductance calcium-activated potassium (KCa) channels, specifically targeting the KCa2.2 (SK2) and KCa2.3 (SK3) subtypes.[1][2] It functions by increasing the apparent calcium sensitivity of these channels, thereby potentiating their activity at sub-maximal calcium concentrations.[3][4] With high selectivity over KCa2.1 (SK1) and KCa3.1 (IK) channels, this compound serves as a crucial pharmacological tool for dissecting the physiological roles of SK2 and SK3 channels.[3][5] Furthermore, its ability to restore regular pacemaker activity in neurons has demonstrated therapeutic potential in preclinical models of neurodegenerative disorders like spinocerebellar ataxia type 2 (SCA2).[3][6] This document provides a comprehensive overview of this compound's mechanism of action, quantitative effects, and the experimental protocols used for its characterization.

Introduction to Small-Conductance Calcium-Activated Potassium (SK) Channels

Calcium-activated potassium (KCa) channels are critical integrators of intracellular calcium signaling and membrane potential.[7] The KCa2 subfamily, commonly known as SK channels, are voltage-independent channels gated solely by intracellular calcium.[7] This activation is mediated by the protein calmodulin (CaM), which is constitutively bound to the channel's C-terminus.[8] When intracellular Ca2+ levels rise, calcium binds to calmodulin, inducing a conformational change that opens the channel pore.

The SK channel family comprises three subtypes—SK1 (KCa2.1), SK2 (KCa2.2), and SK3 (KCa2.3)—which are widely expressed in the central nervous system.[9] They are primary drivers of the medium afterhyperpolarization (mAHP) that follows action potentials, a key process in regulating neuronal firing frequency and patterns.[9] Dysregulation of SK channel function has been implicated in various neurological and psychiatric disorders, making them attractive therapeutic targets.[10]

This compound: Mechanism of Action

This compound is a positive allosteric modulator that enhances the activity of SK2 and SK3 channels.[1][3][4] Its mechanism does not involve direct channel opening but rather sensitizes the channel to its endogenous ligand, Ca2+.

Key characteristics of its action include:

-

Calcium-Dependence: The modulatory effect of this compound is strictly dependent on the presence of intracellular Ca2+. At negligible Ca2+ concentrations (≤ 0.01 μM), this compound does not induce channel activity.[3] Its effect is most pronounced at intermediate Ca2+ levels (e.g., 0.2 µM) where the channel is not maximally activated.[3]

-

Allosteric Modulation: this compound increases the apparent sensitivity of the channel to Ca2+, resulting in a pronounced leftward shift of the Ca2+ concentration-response curve.[3][4][5] This means that in the presence of this compound, a lower concentration of intracellular Ca2+ is required to achieve the same level of channel activation.

-

No Effect on Channel Conductance: As a gating modulator, this compound alters the opening probability of the channel in response to Ca2+ but does not change the single-channel conductance or the ionic pore properties.[3] The characteristic inward rectification of the SK channel current is maintained in the presence of the compound.[3][4]

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound |CAS:1062592-30-6 Probechem Biochemicals [probechem.com]

- 3. Novel selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological gating modulation of small- and intermediate-conductance Ca2+-activated K+ channels (KCa2.x and KCa3.1) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Physiological Roles and Therapeutic Potential of Ca2+ Activated Potassium Channels in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Pharmacological characterization of small-conductance Ca2+-activated K+ channels stably expressed in HEK 293 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Therapeutic Potential of Small-Conductance KCa2 Channels in Neurodegenerative and Psychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]

NS13001's impact on Purkinje cell physiology

An In-depth Technical Guide on the Impact of NS13001 on Purkinje Cell Physiology

Introduction

Purkinje cells, located in the cerebellar cortex, are among the most complex and largest neurons in the human brain.[1][2] They are the sole output of the cerebellar cortex, playing a critical role in motor coordination, learning, and cognition.[1][3] A hallmark of Purkinje cell physiology is their autonomous, high-frequency, and regular pacemaking activity.[3][4] Disruption of this tonic firing pattern is a key feature in several neurological disorders, most notably spinocerebellar ataxias (SCAs), leading to severe motor impairments.[3][5]

Small-conductance calcium-activated potassium (SK) channels are crucial regulators of neuronal excitability and firing patterns.[6][7] In Purkinje cells, SK2 channels, in particular, play a pivotal role in shaping the afterhyperpolarization (AHP) that follows an action potential, thereby ensuring the regularity of their spontaneous firing.[5][6] In pathological conditions such as SCA2, the function of these channels is impaired, leading to irregular and bursting firing patterns.[5]

This compound is a novel, potent, and selective positive modulator of SK2 and SK3 channels.[5] Its ability to restore normal physiological function to dysfunctional Purkinje cells has made it a significant tool for research and a promising candidate for therapeutic intervention in cerebellar ataxias.[5][8] This guide provides a detailed examination of the mechanism of action of this compound, its quantifiable effects on Purkinje cell physiology, and the experimental protocols used to elucidate these effects.

Mechanism of Action of this compound

This compound exerts its effects as a positive allosteric modulator of SK channels, with a distinct selectivity profile. It potentiates SK3 and SK2 channels with much greater efficacy than SK1 channels.[5] The primary mechanism of action is to increase the apparent sensitivity of SK2 and SK3 channels to intracellular calcium (Ca²⁺).[5]

SK channels are activated by the binding of intracellular Ca²⁺ to calmodulin, which is constitutively associated with the channel's C-terminus. This activation leads to an efflux of potassium (K⁺) ions, causing hyperpolarization of the cell membrane. This compound binds to a different site on the channel, allosterically modifying its conformation. This change makes the channel more sensitive to Ca²⁺, meaning it can be activated at lower intracellular Ca²⁺ concentrations than would normally be required.[5]

In the context of Purkinje cells, which experience transient increases in intracellular Ca²⁺ with each action potential, the presence of this compound enhances the subsequent AHP. This strengthened and more reliable AHP helps to regularize the interval between spikes, converting an irregular, bursting firing pattern back to a more physiological, tonic pattern.[3][5]

References

- 1. Purkinje cell - Wikipedia [en.wikipedia.org]

- 2. Histology, Purkinje Cells - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Translating cerebellar Purkinje neuron physiology to progress in dominantly inherited ataxia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ionic Currents Underlying Spontaneous Action Potentials in Isolated Cerebellar Purkinje Neurons | Journal of Neuroscience [jneurosci.org]

- 5. Novel selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SK2 channel expression and function in cerebellar Purkinje cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

understanding the allosteric modulation of SK channels by NS13001

An In-Depth Technical Guide to the Allosteric Modulation of Small-Conductance Calcium-Activated Potassium (SK) Channels by NS13001

Introduction to SK Channels

Small-conductance calcium-activated potassium (SK) channels are a family of ion channels that are activated by increases in intracellular calcium concentration.[1][2] Structurally, SK channels are tetramers, with each subunit comprising six transmembrane domains (S1-S6) and a pore-forming P-loop between S5 and S6.[2][3][4] The gating of SK channels is not dependent on voltage but is controlled by intracellular calcium, which binds to the protein calmodulin (CaM) that is constitutively associated with the channel.[1][2] This activation leads to the efflux of potassium ions, which hyperpolarizes the cell membrane and reduces neuronal excitability.[2][4] SK channels are widely expressed in the central nervous system and are involved in various physiological processes, including the regulation of neuronal firing patterns, synaptic transmission, and plasticity.[1][2][3]

This compound: A Potent and Selective SK Channel Modulator

This compound is a novel and potent positive allosteric modulator of SK channels, with marked selectivity for the SK3 and SK2 subtypes over the SK1 subtype.[5][6] It was developed from the chemical scaffold of CyPPA, another SK channel modulator, to combine the potency of non-selective modulators like NS309 with the subtype selectivity of CyPPA.[5]

Mechanism of Allosteric Modulation by this compound

This compound acts as a positive allosteric modulator by increasing the apparent sensitivity of SK2 and SK3 channels to activation by intracellular calcium.[5][6] This means that in the presence of this compound, a lower concentration of intracellular calcium is required to open the channel. This effect is achieved through a pronounced left-ward shift in the Ca2+-activation curve of the channel.[5][6] The binding site for this compound is proposed to be at the interface between calmodulin and the SK channel subunits.[6] It is important to note that this compound's modulatory effect is dependent on the presence of intracellular calcium; at very low calcium concentrations (≤ 0.01 μM), this compound does not increase the activity of hSK3 channels.[5]

Quantitative Data on this compound Modulation of SK Channels

The following tables summarize the quantitative data regarding the potency and effect of this compound on human SK (hSK) channel subtypes.

Table 1: Potency of this compound on hSK Channel Subtypes at 0.2 μM Ca2+

| Channel Subtype | EC50 (μM) | Hill Coefficient (nH) |

| hSK1 | > 100 | - |

| hSK2 | 1.8 | 1.4 |

| hSK3 | 0.14 | 1.0 |

| Data sourced from[5][6] |

Table 2: Effect of 1 μM this compound on the Ca2+ Sensitivity of hSK Channels

| Channel Subtype | Condition | EC50 for Ca2+ (μM) | Hill Coefficient (nH) |

| hSK1, hSK2, hSK3 | Control | 0.42 | 5.2 |

| hSK1 | + 1 μM this compound | 0.36 | 3.5 |

| hSK2 | + 1 μM this compound | 0.18 | 4.0 |

| hSK3 | + 1 μM this compound | 0.11 | 3.0 |

| Data sourced from[5][6] |

Experimental Protocols

The primary experimental technique used to characterize the allosteric modulation of SK channels by this compound is inside-out patch-clamp electrophysiology .

Detailed Methodology for Inside-Out Patch-Clamp Electrophysiology:

-

Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured under standard conditions. The cells are then transiently or stably transfected with the cDNA encoding the desired human SK channel subtype (hSK1, hSK2, or hSK3).

-

Electrophysiological Recording Setup:

-

An inverted microscope is used to visualize the cells.

-

A micromanipulator controls the movement of a glass micropipette.

-

The micropipette is filled with a pipette solution containing a high concentration of potassium and is connected to a patch-clamp amplifier.

-

-

Patch Formation and Excision:

-

The micropipette is brought into contact with the surface of a transfected HEK293 cell.

-

Gentle suction is applied to form a high-resistance seal (a "gigaseal") between the pipette tip and the cell membrane.

-

The pipette is then pulled away from the cell, excising a small patch of the membrane. This results in an "inside-out" configuration, where the intracellular surface of the membrane patch is exposed to the bath solution.

-

-

Solution Exchange: The excised patch is moved into a stream of different bath solutions containing varying concentrations of free Ca2+ and this compound. This allows for the precise control of the intracellular environment of the SK channels in the patch.

-

Data Acquisition:

-

The membrane potential across the patch is clamped at a specific voltage (e.g., -75 mV).

-

The current flowing through the SK channels is recorded in response to different concentrations of Ca2+ and this compound.

-

Current-voltage (I-V) relationships are determined by applying voltage ramps.

-

-

Data Analysis: The recorded currents are analyzed to determine the concentration-response relationships for this compound and the effect of this compound on the Ca2+-activation of the channels. The data is typically fitted to the Hill equation to determine EC50 and Hill coefficient values.

Visualizations

Caption: Signaling pathway of SK channel activation and its allosteric modulation by this compound.

Caption: Experimental workflow for inside-out patch-clamp electrophysiology.

References

- 1. Small-conductance Ca2+-activated K+ channels: form and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SK channel - Wikipedia [en.wikipedia.org]

- 3. imrpress.com [imrpress.com]

- 4. SK channel - Wikiwand [wikiwand.com]

- 5. Novel selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Preclinical Cerebellar Pharmacology of NS13001

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

NS13001 is a novel small molecule that acts as a potent and selective positive modulator of the small-conductance calcium-activated potassium (KCa) channels, specifically the SK2 (KCa2.2) and SK3 (KCa2.3) subtypes. Preliminary in vitro and in vivo studies have demonstrated its potential as a therapeutic agent for cerebellar ataxias, particularly Spinocerebellar Ataxia Type 2 (SCA2). In preclinical models of SCA2, which is characterized by irregular Purkinje cell firing and progressive motor dysfunction, this compound has been shown to restore normal Purkinje cell pacemaking activity, improve motor coordination, and reduce neuronal degeneration. This document provides an in-depth technical overview of the foundational studies investigating the effects of this compound on cerebellar function, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols employed.

Core Mechanism of Action in the Cerebellum

The primary output neurons of the cerebellar cortex, the Purkinje cells (PCs), are essential for motor coordination. Their regular, tonic "pacemaking" firing is crucial for proper motor control.[1] This rhythmic activity is partly governed by the afterhyperpolarization (AHP) period following an action potential, which is significantly influenced by the activity of SK channels.[2]

In neurodegenerative disorders like SCA2, PCs exhibit irregular, bursting firing patterns, which disrupts the normal cerebellar output and leads to ataxia.[1] this compound exerts its therapeutic effect by directly targeting the SK2 and SK3 channels on these neurons. As a positive allosteric modulator, it increases the apparent sensitivity of these channels to intracellular calcium (Ca²⁺).[3] This enhanced activation leads to a more robust potassium (K⁺) efflux, stabilizing the AHP, restoring the regular tonic firing of Purkinje cells, and thereby ameliorating the ataxic phenotype.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from electrophysiological and in vivo studies of this compound.

Table 1: Electrophysiological Potency and Selectivity of this compound

This table presents the half-maximal effective concentrations (EC₅₀) of this compound for activating human SK (hSK) channel subtypes at a constant intracellular Ca²⁺ concentration of 0.2 µM. Data indicates high selectivity for hSK3 and hSK2 over hSK1.[1][3]

| Channel Subtype | EC₅₀ (µM) | Hill Coefficient (nH) |

| hSK3 (KCa2.3) | 0.14 | 1.0 |

| hSK2 (KCa2.2) | 1.8 | 1.4 |

| hSK1 (KCa2.1) | > 100 | N/A |

Table 2: Effect of this compound on SK Channel Ca²⁺ Sensitivity

This table shows how this compound shifts the Ca²⁺ sensitivity of hSK2 and hSK3 channels. The EC₅₀ for Ca²⁺ is significantly reduced in the presence of 1 µM this compound, indicating that the channels can be activated at lower intracellular Ca²⁺ levels.[3]

| Channel Subtype | EC₅₀ for Ca²⁺ (Control) | EC₅₀ for Ca²⁺ (+ 1 µM this compound) |

| hSK3 (KCa2.3) | ~0.42 µM | 0.11 µM |

| hSK2 (KCa2.2) | ~0.42 µM | 0.18 µM |

Table 3: In Vivo Efficacy in a SCA2 Mouse Model

This table summarizes the neuropathological outcomes following chronic oral administration of this compound to 58Q SCA2 transgenic mice. The data shows a significant improvement in the health of Purkinje cells, as measured by a reduction in Dark Cell Degeneration (DCD).[1]

| Treatment Group | Normal PCs (%) | Moderately Degenerated PCs (%) | Severely Degenerated PCs (%) |

| Vehicle (58Q Mice) | 28 | 45 | 27 |

| This compound (58Q Mice) | 55 * | 35 | 10 |

*p < 0.001 compared to vehicle-treated 58Q mice.

Experimental Protocols

Detailed methodologies for the key preclinical experiments are provided below.

Electrophysiological Characterization

-

Cell Line and Channel Expression: Human Embryonic Kidney (HEK293) cells were stably transfected to express human SK1, SK2, or SK3 channel subtypes.

-

Patch-Clamp Configuration: Inside-out (i-o) patch-clamp recordings were performed to allow for the direct application of this compound and buffered Ca²⁺ solutions to the intracellular face of the cell membrane.

-

Solutions and Drug Application: Symmetrical potassium solutions were used for the bath and pipette. The intracellular solution contained buffered Ca²⁺ concentrations (e.g., 0.2 µM or 10 µM) to measure channel activity. This compound was applied in increasing concentrations (from 0.001 µM to 10 µM) to determine concentration-response relationships.[1][3]

-

Data Acquisition: Current-voltage (I-V) relationships were established using voltage ramps. The current at each concentration of this compound was normalized to the maximal current elicited by a high Ca²⁺ concentration (10 µM) in the same patch.[1]

-

Analysis: Data were fitted to the Hill equation to calculate EC₅₀ and Hill coefficient (nH) values.

Cerebellar Slice Electrophysiology

-

Animal Model: Cerebellar slices were prepared from 24-week-old SCA2-58Q transgenic mice, a model that recapitulates the irregular Purkinje cell firing seen in the human disease.[1]

-

Slice Preparation: Mice were anesthetized, and the cerebellum was rapidly dissected and placed in ice-cold artificial cerebrospinal fluid (aCSF). Sagittal slices (250 µm thick) were prepared using a vibratome.

-

Recording: Extracellular single-unit recordings were made from Purkinje cells to monitor their spontaneous action potential firing patterns.

-

Pharmacology: SK channel modulators, including this compound, were bath-applied to the slices to observe their effects on the firing regularity of PCs from both wild-type and SCA2 mice. The primary outcome was the conversion of a "bursting" or "irregular" firing pattern to a regular, "tonic" pacemaking pattern.[1]

In Vivo Efficacy Studies

-

Animal Model and Treatment: SCA2-58Q transgenic mice received chronic oral administration of this compound for 3 weeks. An age-matched cohort received a vehicle solution as a control.[1]

-

Behavioral Assessment: Motor coordination and balance were assessed. Although not explicitly detailed in all abstracts, the mention of "foot slips" suggests a beam walking test was likely used, where mice traverse a narrow beam and the number of errors (foot slips) is counted as a measure of ataxia.[3]

-

Neuropathological Analysis: Following the treatment period, mice were perfused, and their cerebella were processed for Transmission Electron Microscopy (TEM). The health of Purkinje cells was quantified by categorizing them as normal, moderately degenerated, or severely degenerated based on the "Dark Cell Degeneration" (DCD) criteria. Percentages for each category were calculated to compare the neuroprotective effects of this compound against the vehicle control.[1]

Therapeutic Rationale and Conclusion

The preliminary data strongly support the therapeutic rationale for using a selective SK2/3 channel positive modulator like this compound for cerebellar ataxias. The underlying pathology in many ataxias, including SCA1, SCA2, and SCA3, involves the disruption of the precise firing patterns of Purkinje cells.[1][4][5] By targeting SK channels, which are fundamental regulators of this firing pattern, this compound addresses a core pathophysiological mechanism.

The preclinical evidence demonstrates that this compound can successfully restore physiological function at the cellular level (tonic firing), which translates to improved function at the organismal level (motor coordination) and provides a neuroprotective effect (reduced PC degeneration). These findings establish SK2/SK3 channels as a promising therapeutic target and position this compound as a lead candidate for further development in the treatment of SCA2 and potentially other related cerebellar disorders.

References

- 1. Novel selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Novel Activators of Large-Conductance Calcium-Activated Potassium Channels for the Treatment of Cerebellar Ataxia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeting potassium channels to treat cerebellar ataxia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Early Changes in Cerebellar Physiology Accompany Motor Dysfunction in the Polyglutamine Disease Spinocerebellar Ataxia Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for NS13001 Patch Clamp Electrophysiology

These application notes provide a detailed protocol for the characterization of NS13001, a positive allosteric modulator of small-conductance calcium-activated potassium (KCa2/SK) channels, using the patch clamp electrophysiology technique. This document is intended for researchers, scientists, and drug development professionals working on ion channel modulation.

Introduction

This compound is a novel and potent positive modulator of KCa2.2 (SK2) and KCa2.3 (SK3) channels.[1][2] It acts as an allosteric modulator, increasing the apparent sensitivity of these channels to intracellular calcium (Ca2+).[3][1] This leads to an increase in potassium (K+) current at submaximal Ca2+ concentrations. This compound exhibits selectivity for SK2 and SK3 subtypes over SK1 and intermediate-conductance (IK) channels.[3][1][4] Patch clamp electrophysiology is the gold-standard method to study the effects of compounds like this compound on ion channel function with high temporal and voltage resolution.[5][6]

Data Presentation

Table 1: Electrophysiological Effects of this compound on Human KCa2 (SK) Channels

| Channel Subtype | This compound EC50 (µM) | Effect on Ca2+ Sensitivity (at 1 µM this compound) | Reference |

| hKCa2.1 (hSK1) | Inactive | No significant shift in Ca2+ activation curve | [3] |

| hKCa2.2 (hSK2) | 1.8 | Leftward shift in Ca2+ activation curve (EC50 = 0.18 µM) | [3][2] |

| hKCa2.3 (hSK3) | 0.14 | Pronounced leftward shift in Ca2+ activation curve (EC50 = 0.11 µM) | [3][2] |

Experimental Protocols

This section details the protocol for characterizing the effects of this compound on KCa2 channels expressed in a heterologous expression system (e.g., HEK293 cells) using the inside-out patch clamp configuration.

Cell Preparation

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human KCa2.1 (hSK1), KCa2.2 (hSK2), or KCa2.3 (hSK3) channels.

-

Cell Culture: Culture cells in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic) at 37°C in a 5% CO2 incubator.

-

Plating: Plate cells onto glass coverslips 1-2 days prior to the experiment to achieve 50-80% confluency.

Solutions and Reagents

-

Internal (Pipette) Solution (in mM):

-

140 KCl

-

2 MgCl2

-

10 HEPES

-

5 EGTA

-

pH adjusted to 7.2 with KOH

-

Osmolarity adjusted to ~300 mOsm with sucrose

-

-

External (Bath) Solution (in mM):

-

140 KCl

-

2 MgCl2

-

10 HEPES

-

pH adjusted to 7.2 with KOH

-

Osmolarity adjusted to ~300 mOsm with sucrose

-

-

Ca2+ Solutions: Prepare a series of external solutions with varying free Ca2+ concentrations (e.g., ranging from 0.01 µM to 10 µM) by adding calculated amounts of CaCl2 to the EGTA-containing external solution. The free Ca2+ concentration can be calculated using software such as MaxChelator.

-

This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent like Dimethyl sulfoxide (DMSO).[2]

-

Working Solutions: Prepare fresh working solutions of this compound by diluting the stock solution in the external solution to the desired final concentrations (e.g., 0.001 µM to 10 µM).[3][1]

Patch Clamp Recording

-

Configuration: Inside-out patch clamp is the preferred configuration to allow for the application of different Ca2+ concentrations and this compound to the intracellular face of the membrane patch.[3][1]

-

Pipettes: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Seal Formation: Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Excision: After establishing a stable giga-seal in the cell-attached mode, pull the pipette away from the cell to excise the membrane patch, resulting in the inside-out configuration.

-

Voltage Protocol: Clamp the membrane potential at a holding potential of -80 mV. Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents.

-

Data Acquisition: Record currents using a patch clamp amplifier and digitizer. Filter the currents at 1-2 kHz and sample at 5-10 kHz.

Experimental Procedure to Characterize this compound

-

Baseline Recording: Perfuse the excised patch with a low Ca2+ concentration solution (e.g., 0.2 µM) and record baseline KCa2 channel activity.

-

This compound Application: Apply increasing concentrations of this compound (e.g., 0.001, 0.01, 0.1, 1, 10 µM) in the presence of a fixed submaximal Ca2+ concentration (e.g., 0.2 µM).[3][1] Record the current at each concentration to determine the concentration-response relationship and calculate the EC50 value.

-

Maximal Activation: To determine the maximal current, apply a saturating concentration of Ca2+ (e.g., 10 µM) to the patch.[3][1]

-

Ca2+ Sensitivity Shift: To assess the effect of this compound on Ca2+ sensitivity, construct Ca2+-activation curves in the absence and presence of a fixed concentration of this compound (e.g., 1 µM).[3]

-

Apply a range of Ca2+ concentrations to the patch and record the corresponding currents.

-

Plot the normalized current as a function of the Ca2+ concentration and fit the data to the Hill equation to determine the EC50 for Ca2+.

-

Mandatory Visualizations

Caption: Experimental workflow for this compound characterization.

Caption: this compound modulation of SK channel activation.

References

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. Novel selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological gating modulation of small- and intermediate-conductance Ca2+-activated K+ channels (KCa2.x and KCa3.1) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. docs.axolbio.com [docs.axolbio.com]

- 6. Patch Clamp Protocol [labome.com]

Application Note and Protocol: Preparation of NS13001 Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction

NS13001 is a potent and selective positive allosteric modulator of small-conductance calcium-activated potassium (KCa) channels, specifically KCa2.2 (SK2) and KCa2.3 (SK3). Due to its poor solubility in aqueous solutions, a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) is essential for in vitro and in vivo studies. This document provides a detailed protocol for the preparation, handling, and storage of an this compound stock solution in DMSO.

Physicochemical Properties and Solubility

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Parameter | Value | Reference |

| Molecular Formula | C₁₇H₁₆ClN₇ | [1][2][3] |

| Molecular Weight | 353.81 g/mol | [2][3] |

| Appearance | Solid | [1] |

| Solubility in DMSO | 20 mg/mL | [1] |

| Common Stock Concentration | 10 mM | [3][4][5] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a commonly used concentration that is well within the solubility limits of the compound.

3.1. Materials and Equipment

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Pipettes and sterile pipette tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

3.2. Safety Precautions

-

This compound is a bioactive small molecule. Handle with care and avoid direct contact with skin and eyes.

-

DMSO is a powerful solvent and can facilitate the absorption of other chemicals through the skin. Always wear gloves when handling DMSO.

-

Work in a well-ventilated area or a chemical fume hood.

-

Consult the Safety Data Sheet (SDS) for this compound and DMSO before starting the procedure.

3.3. Calculations

To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:

Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

For example, to prepare 1 mL of a 10 mM stock solution:

Mass (mg) = 10 mM x 1 mL x 353.81 g/mol / 1000 = 3.5381 mg

3.4. Step-by-Step Procedure

-

Weighing this compound: Carefully weigh out the calculated amount of this compound powder using an analytical balance. For 1 mL of a 10 mM solution, weigh 3.54 mg of this compound. Place the powder into a sterile microcentrifuge tube or an amber glass vial.

-

Adding DMSO: Add the desired volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM solution, if you weighed 3.54 mg of this compound, add 1 mL of DMSO.

-

Dissolution: Close the tube or vial securely and vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, gentle warming (e.g., in a 37°C water bath) can be applied to aid dissolution. Visually inspect the solution to ensure that all the solid has dissolved completely.

-

Storage: Once the this compound is fully dissolved, the stock solution is ready for use.

3.5. Storage and Stability

-

Store the this compound stock solution at -20°C or -80°C for long-term storage.

-

The solution should be stored in tightly sealed amber vials to protect it from light and moisture.

-

To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Workflow and Signaling Pathway Diagrams

4.1. Experimental Workflow for this compound Stock Solution Preparation

The following diagram illustrates the sequential steps involved in preparing the this compound stock solution.

References

Application Notes and Protocols for In Vivo Administration of NS13001 in a Mouse Model of Spinocerebellar Ataxia Type 2

These application notes provide a detailed overview and experimental protocols for the in vivo administration of NS13001, a selective positive modulator of small-conductance calcium-activated potassium (SK) channels, in a mouse model of Spinocerebellar Ataxia Type 2 (SCA2). This document is intended for researchers, scientists, and drug development professionals investigating potential therapeutic interventions for SCA2.

Scientific Background

Spinocerebellar Ataxia Type 2 (SCA2) is a neurodegenerative disorder characterized by a progressive loss of Purkinje cells (PCs) in the cerebellum, leading to motor incoordination and ataxia[1][2]. The disease is caused by a polyglutamine expansion in the ataxin-2 protein[1][3]. A key pathological feature in SCA2 is the irregular firing of cerebellar Purkinje cells, which disrupts motor control[1][4][5].

Small-conductance calcium-activated potassium (SK) channels, particularly the SK2 subtype, are crucial for regulating the firing pattern of Purkinje cells[1][3][4]. In SCA2, the function of these channels is impaired, contributing to the observed irregular and bursting firing patterns[1][4]. This compound is a novel and selective positive modulator of SK2 and SK3 channels (SK3 > SK2 >>> SK1)[1]. By enhancing the activity of these channels, this compound can help restore the regular, tonic firing of Purkinje cells, thereby offering a potential therapeutic strategy for SCA2[1][3][4].

Mechanism of Action of this compound in SCA2

This compound acts as a positive allosteric modulator of SK2 and SK3 channels. It increases the apparent calcium sensitivity of these channels, meaning they are more likely to open at lower intracellular calcium concentrations[3]. In the context of SCA2 Purkinje cells, which exhibit aberrant calcium signaling and firing patterns, this compound's potentiation of SK channel activity helps to repolarize the cell membrane after an action potential, thereby preventing the pathological bursting and promoting a more regular, pacemaker-like firing pattern[1][4]. This restoration of normal electrophysiological activity is hypothesized to alleviate motor deficits and potentially slow the progression of neurodegeneration.

References

- 1. Novel selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Spinocerebellar Ataxia Type 2: Clinicogenetic Aspects, Mechanistic Insights, and Management Approaches [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. In vivo analysis of cerebellar Purkinje cell activity in SCA2 transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

Determining the Effective Concentration of NS13001 for In Vitro Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS13001 is a potent and selective positive allosteric modulator of the small-conductance calcium-activated potassium (SK) channels, specifically targeting the SK2 and SK3 subtypes with a higher potency for SK3.[1][2] It functions by increasing the apparent calcium (Ca2+) sensitivity of these channels, thereby enhancing their activity at lower intracellular Ca2+ concentrations.[1][3] This modulation of SK channels makes this compound a valuable tool for studying neuronal excitability, synaptic transmission, and as a potential therapeutic agent for neurological disorders such as spinocerebellar ataxia.[1][4]

These application notes provide detailed protocols for determining the effective concentration of this compound in in vitro assays, primarily focusing on electrophysiological and calcium imaging techniques.

Data Presentation

The following table summarizes the quantitative data for the in vitro efficacy of this compound on human SK (hSK) channel subtypes.

| Channel Subtype | EC50 (µM) | Hill Coefficient (nH) | Efficacy (%) | Reference |

| hSK3 | 0.14 | 1.0 | 91 | [1] |

| hSK2 | 1.6 | 1.4 | 90 | [1] |

| hSK1 | > 100 | - | Marginal | [1] |

EC50 (Half-maximal effective concentration): The concentration of this compound that elicits 50% of the maximal response.

Signaling Pathway

This compound acts as a positive allosteric modulator of SK2 and SK3 channels. The activation of these channels is intrinsically dependent on intracellular calcium, which binds to the protein calmodulin (CaM) that is constitutively associated with the channel.[5][6] this compound enhances the sensitivity of the SK-CaM complex to Ca2+, leading to channel opening at lower calcium concentrations than would normally be required.[1]

Experimental Workflow

The following diagram outlines a general workflow for determining the effective concentration of this compound in in vitro assays.

Experimental Protocols

Patch-Clamp Electrophysiology for EC50 Determination

This protocol is adapted for determining the concentration-response relationship of this compound on SK channels expressed in a heterologous system (e.g., HEK293 cells).

Materials:

-

HEK293 cells stably or transiently expressing the human SK channel subtype of interest (hSK2 or hSK3).

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

-

Borosilicate glass capillaries for pipette fabrication.

-

Cell culture reagents.

-

External (bath) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal (pipette) solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 11 EGTA, and a calculated amount of CaCl₂ to achieve the desired free Ca²⁺ concentration (e.g., 0.2 µM); pH adjusted to 7.2 with KOH.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Vehicle control (DMSO).

Procedure:

-

Cell Preparation: Plate the transfected HEK293 cells onto glass coverslips 24-48 hours before the experiment.

-

Pipette Fabrication: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Recording Setup: Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with the external solution.

-

Establish Whole-Cell Configuration:

-

Approach a single cell with the patch pipette and apply slight positive pressure.

-

Once in contact with the cell, release the pressure to form a high-resistance (GΩ) seal.

-

Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

-

-

Voltage-Clamp Protocol:

-

Hold the membrane potential at a hyperpolarized level (e.g., -80 mV) to minimize the activation of voltage-gated channels.

-

Apply a voltage ramp or step protocol to elicit SK channel currents. A typical ramp could be from -100 mV to +100 mV over 200 ms.

-

-

Baseline Recording: Record stable baseline currents for several minutes in the external solution.

-

Compound Application:

-

Prepare a series of dilutions of this compound in the external solution, ranging from sub-nanomolar to micromolar concentrations (e.g., 0.001 µM to 10 µM).

-

Apply each concentration of this compound sequentially to the cell, allowing the current to reach a steady state at each concentration.

-

Include a vehicle control application.

-

-

Data Acquisition: Record the current responses at each concentration.

-

Data Analysis:

-

Measure the peak outward current at a specific voltage (e.g., +40 mV) for each this compound concentration.

-

Normalize the current at each concentration to the maximal current elicited by a saturating concentration of Ca²⁺ (e.g., 10 µM) in the same cell.

-

Plot the normalized current as a function of the this compound concentration.

-

Fit the data to the Hill equation to determine the EC50 and Hill coefficient.

-

Calcium Imaging Assay

This protocol provides an indirect measure of SK channel activation by observing changes in intracellular calcium, as SK channel activation can influence calcium influx through voltage-gated calcium channels.

Materials:

-

Cells expressing the SK channel of interest and a relevant voltage-gated calcium channel.

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Fluorescence microscope or plate reader equipped for live-cell imaging.

-

Cell culture reagents and plates (e.g., 96-well black-walled, clear-bottom plates).

-

Imaging Buffer (e.g., HBSS): Hank's Balanced Salt Solution with Ca²⁺ and Mg²⁺.

-

This compound stock solution.

-

A depolarizing agent (e.g., high potassium solution) to activate voltage-gated calcium channels.

Procedure:

-

Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a loading solution of the calcium indicator dye in imaging buffer (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127).

-

Remove the culture medium from the cells and add the loading solution.

-

Incubate for 30-60 minutes at 37°C.

-

Wash the cells gently with imaging buffer to remove excess dye.

-

-

Compound Incubation:

-

Prepare serial dilutions of this compound in imaging buffer.

-

Add the different concentrations of this compound to the respective wells and incubate for a predetermined time (e.g., 10-20 minutes).

-

-

Baseline Fluorescence Measurement: Measure the baseline fluorescence intensity of each well using the fluorescence microscope or plate reader.

-

Cell Stimulation:

-

Add a depolarizing stimulus (e.g., high potassium buffer) to all wells simultaneously to induce calcium influx.

-

-

Fluorescence Measurement: Immediately begin recording the change in fluorescence intensity over time.

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) or the peak fluorescence intensity for each well.

-

Normalize the response in the presence of this compound to the response with vehicle control.

-

Plot the normalized response as a function of this compound concentration and fit the data to determine the effective concentration range.

-

Conclusion

The protocols outlined above provide a framework for accurately determining the effective concentration of this compound for in vitro assays. Electrophysiology offers a direct and precise measurement of SK channel activity, making it the gold standard for EC50 determination. Calcium imaging provides a higher-throughput alternative for initial screening and for studying the downstream effects of SK channel modulation. The choice of assay will depend on the specific research question and available resources. By following these detailed methodologies, researchers can confidently establish the optimal concentration range of this compound for their experimental needs.

References

- 1. researchgate.net [researchgate.net]

- 2. Patch Clamp Protocol [labome.com]

- 3. docs.axolbio.com [docs.axolbio.com]

- 4. benchchem.com [benchchem.com]

- 5. Small conductance Ca2+-activated K+ channels and calmodulin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation mechanism of a human SK-calmodulin channel complex elucidated by cryo-EM structures - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol for Assessing NS13001's Effect on Afterhyperpolarization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afterhyperpolarization (AHP) is a critical phase of the action potential, characterized by a transient hyperpolarization of the neuronal membrane below its resting potential.[1] This phenomenon plays a crucial role in regulating neuronal excitability, firing patterns, and synaptic integration. The AHP is primarily mediated by the activation of various potassium (K+) channels. The medium afterhyperpolarization (mAHP), lasting for tens to hundreds of milliseconds, is significantly influenced by the activity of small-conductance calcium-activated potassium (SK) channels.[1][2]

NS13001 is a potent and selective positive allosteric modulator of SK2 (KCa2.2) and SK3 (KCa2.3) channels. It enhances the apparent calcium (Ca2+) sensitivity of these channels, thereby increasing their activity at lower intracellular Ca2+ concentrations. This modulation is expected to augment the mAHP, leading to a decrease in neuronal firing frequency. Understanding the precise effects of this compound on afterhyperpolarization is crucial for elucidating its mechanism of action and therapeutic potential in neurological disorders characterized by neuronal hyperexcitability.

This application note provides a detailed protocol for assessing the effect of this compound on afterhyperpolarization in neuronal cells using whole-cell patch-clamp electrophysiology.

Key Experimental Protocols

Cell Culture and Preparation

Recommended Cell Model: Primary hippocampal neurons or dopaminergic neurons are suitable models due to their expression of SK2 and SK3 channels.[3][4][5][6] Alternatively, cell lines heterologously expressing human SK2 or SK3 channels can be used for more targeted studies.

Protocol for Primary Hippocampal Neuron Culture (from E18 rat embryos):

-

Dissect hippocampi from embryonic day 18 (E18) rat pups in ice-cold Hanks' Balanced Salt Solution (HBSS).

-

Digest the tissue with 0.25% trypsin-EDTA for 15 minutes at 37°C.

-

Gently triturate the tissue with fire-polished Pasteur pipettes to obtain a single-cell suspension.

-

Plate the neurons on poly-D-lysine coated coverslips at a density of 50,000 cells/cm².

-

Culture the neurons in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Use neurons for electrophysiological recordings between 10 and 14 days in vitro.

Electrophysiological Recordings: Whole-Cell Patch-Clamp

The whole-cell patch-clamp technique in current-clamp mode is the gold standard for recording action potentials and afterhyperpolarizations.[7]

Solutions:

| Solution | Component | Concentration (mM) |

| Artificial Cerebrospinal Fluid (aCSF) - Extracellular | NaCl | 126 |

| KCl | 3 | |

| MgSO4 | 2 | |

| CaCl2 | 2 | |

| NaH2PO4 | 1.25 | |

| NaHCO3 | 26.4 | |

| D-Glucose | 10 | |